molecular formula C18H15N3O2S B297951 N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide

N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide

Cat. No. B297951
M. Wt: 337.4 g/mol
InChI Key: MYPLUMGTOQFCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide, also known as MN-64, is a novel compound that has been studied for its potential use in scientific research. This compound belongs to the class of thiazolyl-nicotinamide derivatives and has shown promising results in various studies.

Mechanism of Action

N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a role in the regulation of dopamine and cAMP signaling.
Biochemical and Physiological Effects:
N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can lead to changes in gene expression. N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has also been shown to increase the levels of cAMP and dopamine in the brain, which can have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide in lab experiments is its specificity for HDACs and PDE10A. This allows for more precise targeting of these enzymes and can lead to fewer off-target effects. One limitation of using N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide is its relatively low potency compared to other HDAC inhibitors.

Future Directions

There are several future directions for the study of N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to optimize its synthesis and improve its potency. N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide could also be used as a tool to study the role of HDACs and PDE10A in various biological processes.

Synthesis Methods

The synthesis of N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide involves the condensation of 8-methoxy-4,5-dihydro-naphtho[1,2-d]thiazole-2-carboxylic acid with nicotinamide in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting compound is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has been studied for its potential use in various scientific research applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H15N3O2S/c1-23-13-6-4-11-5-7-15-16(14(11)9-13)20-18(24-15)21-17(22)12-3-2-8-19-10-12/h2-4,6,8-10H,5,7H2,1H3,(H,20,21,22)

InChI Key

MYPLUMGTOQFCNE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCC3=C2N=C(S3)NC(=O)C4=CN=CC=C4)C=C1

Canonical SMILES

COC1=CC2=C(CCC3=C2N=C(S3)NC(=O)C4=CN=CC=C4)C=C1

Origin of Product

United States

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